(R)-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate
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Overview
Description
®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is a chiral phosphine ligand. This compound is notable for its application in asymmetric synthesis and catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of the diphenylphosphino group and the tetrahydronaphthalen-1-aminium moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate typically involves the following steps:
Formation of the Phosphine Ligand: The initial step involves the synthesis of the diphenylphosphino group. This can be achieved by reacting diphenylphosphine with an appropriate halogenated precursor under controlled conditions.
Cyclization: The next step involves the cyclization of the intermediate to form the tetrahydronaphthalen-1-aminium structure. This is usually carried out under acidic conditions to facilitate the formation of the cyclic amine.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the aminium compound with tetrafluoroboric acid to form the tetrafluoroborate salt. This step is typically performed in an aqueous medium to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aminium group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines are typically used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced phosphine derivatives are formed.
Substitution: Substituted aminium compounds are the primary products.
Scientific Research Applications
®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate has several applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of chiral drugs, enhancing their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality and facilitating enantioselective transformations. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-Tol-BINAP: A derivative of BINAP with similar applications.
®-DM-BINAP: A modified BINAP ligand with enhanced properties.
Uniqueness
®-8-(Diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-aminium tetrafluoroborate is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Properties
IUPAC Name |
[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]azanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP.BF4/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19;2-1(3,4)5/h1-6,8,10-14,16,20H,7,9,15,23H2;/q;-1/p+1/t20-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGSIVROZTYNA-VEIFNGETSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BF4NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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